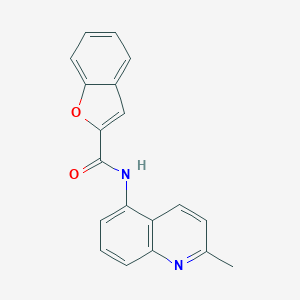![molecular formula C22H21ClN2O2 B243765 5-chloro-N-[4-(4-morpholinylmethyl)phenyl]-1-naphthamide](/img/structure/B243765.png)
5-chloro-N-[4-(4-morpholinylmethyl)phenyl]-1-naphthamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-chloro-N-[4-(4-morpholinylmethyl)phenyl]-1-naphthamide, also known as MLN8054, is a small molecule inhibitor that targets the Aurora A kinase. Aurora A kinase is a serine/threonine kinase that is involved in the regulation of cell division and is overexpressed in many types of cancer. MLN8054 has shown promising results in preclinical studies and is currently being evaluated in clinical trials as a potential cancer therapy.
作用機序
5-chloro-N-[4-(4-morpholinylmethyl)phenyl]-1-naphthamide inhibits the activity of Aurora A kinase by binding to the ATP binding site of the kinase. Aurora A kinase is involved in the regulation of cell division, and its overexpression has been implicated in the development and progression of cancer. Inhibition of Aurora A kinase activity by 5-chloro-N-[4-(4-morpholinylmethyl)phenyl]-1-naphthamide leads to disruption of cell division and induces cell death in cancer cells.
Biochemical and Physiological Effects
5-chloro-N-[4-(4-morpholinylmethyl)phenyl]-1-naphthamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, 5-chloro-N-[4-(4-morpholinylmethyl)phenyl]-1-naphthamide has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.
実験室実験の利点と制限
5-chloro-N-[4-(4-morpholinylmethyl)phenyl]-1-naphthamide is a potent and selective inhibitor of Aurora A kinase, and has shown efficacy in preclinical models of cancer. However, like all experimental drugs, 5-chloro-N-[4-(4-morpholinylmethyl)phenyl]-1-naphthamide has some limitations. One of the limitations is that it may exhibit off-target effects, which could lead to unwanted side effects. In addition, the efficacy of 5-chloro-N-[4-(4-morpholinylmethyl)phenyl]-1-naphthamide may vary depending on the type of cancer and the stage of the disease.
将来の方向性
There are several potential future directions for the development of 5-chloro-N-[4-(4-morpholinylmethyl)phenyl]-1-naphthamide. One direction is to optimize the dosing and administration of the drug to maximize its efficacy and minimize its side effects. Another direction is to identify biomarkers that can predict which patients are most likely to respond to treatment with 5-chloro-N-[4-(4-morpholinylmethyl)phenyl]-1-naphthamide. Finally, the combination of 5-chloro-N-[4-(4-morpholinylmethyl)phenyl]-1-naphthamide with other anticancer agents, such as immune checkpoint inhibitors, may further enhance its efficacy in the treatment of cancer.
Conclusion
5-chloro-N-[4-(4-morpholinylmethyl)phenyl]-1-naphthamide is a promising small molecule inhibitor that targets Aurora A kinase, a protein that is overexpressed in many types of cancer. 5-chloro-N-[4-(4-morpholinylmethyl)phenyl]-1-naphthamide has shown efficacy in preclinical models of cancer and is currently being evaluated in clinical trials. Further research is needed to optimize the dosing and administration of the drug and to identify biomarkers that can predict response to treatment. The combination of 5-chloro-N-[4-(4-morpholinylmethyl)phenyl]-1-naphthamide with other anticancer agents may further enhance its efficacy in the treatment of cancer.
合成法
5-chloro-N-[4-(4-morpholinylmethyl)phenyl]-1-naphthamide can be synthesized using a multistep process starting from commercially available starting materials. The synthesis involves the preparation of several intermediates, which are then coupled to form the final product. The synthesis of 5-chloro-N-[4-(4-morpholinylmethyl)phenyl]-1-naphthamide has been described in detail in several publications, and the procedure has been optimized to yield high purity and high yield of the final product.
科学的研究の応用
5-chloro-N-[4-(4-morpholinylmethyl)phenyl]-1-naphthamide has been extensively studied in preclinical models of cancer, and has shown efficacy in inhibiting tumor growth in several types of cancer, including breast cancer, lung cancer, and colon cancer. 5-chloro-N-[4-(4-morpholinylmethyl)phenyl]-1-naphthamide has also been shown to be effective in combination with other anticancer agents, such as taxanes and gemcitabine.
特性
分子式 |
C22H21ClN2O2 |
|---|---|
分子量 |
380.9 g/mol |
IUPAC名 |
5-chloro-N-[4-(morpholin-4-ylmethyl)phenyl]naphthalene-1-carboxamide |
InChI |
InChI=1S/C22H21ClN2O2/c23-21-6-2-3-18-19(21)4-1-5-20(18)22(26)24-17-9-7-16(8-10-17)15-25-11-13-27-14-12-25/h1-10H,11-15H2,(H,24,26) |
InChIキー |
WHWJKSANMYTIMO-UHFFFAOYSA-N |
SMILES |
C1COCCN1CC2=CC=C(C=C2)NC(=O)C3=CC=CC4=C3C=CC=C4Cl |
正規SMILES |
C1COCCN1CC2=CC=C(C=C2)NC(=O)C3=CC=CC4=C3C=CC=C4Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(3-chloro-4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-methoxy-3-methylbenzamide](/img/structure/B243683.png)
![N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]acetamide](/img/structure/B243684.png)
![2-methoxy-N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-3-methylbenzamide](/img/structure/B243685.png)
![2,6-dimethoxy-N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B243686.png)
![N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-2,2-dimethylpropanamide](/img/structure/B243687.png)
![N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2-methoxybenzamide](/img/structure/B243690.png)
![N-(4-{[2-(4-bromophenoxy)-2-methylpropanoyl]amino}-2-methoxyphenyl)-2-furamide](/img/structure/B243693.png)



![N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]thiophene-2-carboxamide](/img/structure/B243700.png)
![N-[2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-yl]-5-nitrofuran-2-carboxamide](/img/structure/B243701.png)

